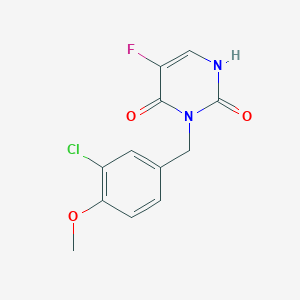

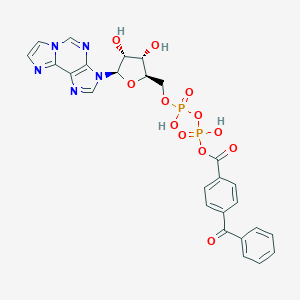

![molecular formula C24H29F3N4O8S B012614 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid CAS No. 105737-62-0](/img/structure/B12614.png)

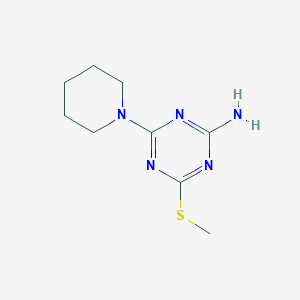

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid

Übersicht

Beschreibung

CGP 20712A ist ein hochspezifischer Antagonist des Beta-1-Adrenozeptors. Es ist bekannt für seine Fähigkeit, die positiven chronotropen Wirkungen von Adrenalin und Noradrenalin zu blockieren, indem es kompetitiv an Beta-1-Rezeptoren bindet. Diese Verbindung weist eine hohe Spezifität auf und ist etwa 10.000-mal selektiver für Beta-1-Rezeptoren im Vergleich zu Beta-2-Rezeptoren .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP 20712A umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Einer der wichtigsten Schritte umfasst die Reaktion von 2-Hydroxy-5-Nitrobenzaldehyd mit 1-Methyl-4-(Trifluormethyl)-1H-Imidazol zur Bildung einer Zwischenverbindung. Diese Zwischenverbindung wird dann weiteren Reaktionen, einschließlich Reduktion und Substitution, unterzogen, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von CGP 20712A umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Chemische Reaktionsanalyse

Arten von Reaktionen

CGP 20712A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitution, sind in der Synthese und Modifikation von CGP 20712A üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kaliumcarbonat werden unter kontrollierten Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von CGP 20712A, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

CGP 20712A hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um Beta-1-Adrenozeptoren und ihre Wechselwirkungen mit anderen Verbindungen zu untersuchen.

Biologie: In Experimenten eingesetzt, um die Rolle von Beta-1-Adrenozeptoren in der Zellsignalgebung und -funktion zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen durch Modulation der Herzfrequenz und Kontraktilität.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Beta-1-Adrenozeptoren abzielen.

Wirkmechanismus

CGP 20712A entfaltet seine Wirkung, indem es kompetitiv an Beta-1-Adrenozeptoren bindet und so die Wirkung endogener Katecholamine wie Adrenalin und Noradrenalin blockiert. Dies führt zu einer Verringerung der Herzfrequenz und Kontraktilität, was es bei der Behandlung von Erkrankungen wie Bluthochdruck und Arrhythmien nützlich macht. Die hohe Spezifität der Verbindung für Beta-1-Rezeptoren stellt eine minimale Wechselwirkung mit Beta-2-Rezeptoren sicher, wodurch das Risiko von Nebenwirkungen verringert wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CGP 20712A involves multiple steps, starting with the preparation of intermediate compounds. One of the key steps includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-4-(trifluoromethyl)-1H-imidazole to form an intermediate. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

Industrial production of CGP 20712A typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

CGP 20712A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of CGP 20712A.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium carbonate are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of CGP 20712A, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

CGP 20712A has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study beta-1 adrenergic receptors and their interactions with other compounds.

Biology: Employed in experiments to understand the role of beta-1 adrenergic receptors in cellular signaling and function.

Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases by modulating heart rate and contractility.

Industry: Utilized in the development of new drugs targeting beta-1 adrenergic receptors.

Wirkmechanismus

CGP 20712A exerts its effects by competitively binding to beta-1 adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and contractility, making it useful in the treatment of conditions like hypertension and arrhythmias. The compound’s high selectivity for beta-1 receptors ensures minimal interaction with beta-2 receptors, reducing the risk of side effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Atenolol: Ein weiterer Beta-1-Adrenozeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.

Metoprolol: Ein Beta-1-selektiver Antagonist, der bei der Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt wird.

Einzigartigkeit

CGP 20712A zeichnet sich durch seine außergewöhnlich hohe Spezifität für Beta-1-Adrenozeptoren aus, die etwa 10.000-mal größer ist als seine Spezifität für Beta-2-Rezeptoren. Diese hohe Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen, da es Off-Target-Effekte minimiert und seine Wirksamkeit bei der gezielten Ansprache von Beta-1-Rezeptoren erhöht .

Eigenschaften

IUPAC Name |

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O5.CH4O3S/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;1-5(2,3)4/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPOVCXWKBYDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434017 | |

| Record name | CGP 20712A methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105737-62-0 | |

| Record name | 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105737-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP 20712A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105737620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 20712A methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-20712A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU8DA2K9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)